molecular formula C6H18NO5P B12686831 Einecs 283-523-9 CAS No. 84650-65-7

Einecs 283-523-9

Cat. No.: B12686831
CAS No.: 84650-65-7
M. Wt: 215.18 g/mol
InChI Key: XANPTSMRDNTISL-UHFFFAOYSA-N
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Properties

CAS No.

84650-65-7

Molecular Formula

C6H18NO5P

Molecular Weight

215.18 g/mol

IUPAC Name

2-aminoethanol;2-methylpropyl dihydrogen phosphate

InChI

InChI=1S/C4H11O4P.C2H7NO/c1-4(2)3-8-9(5,6)7;3-1-2-4/h4H,3H2,1-2H3,(H2,5,6,7);4H,1-3H2

InChI Key

XANPTSMRDNTISL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(O)O.C(CO)N

Origin of Product

United States

Preparation Methods

The preparation of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol typically involves the esterification of phosphoric acid with 2-methylpropanol, followed by a reaction with 2-aminoethanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s electrophilic carbon atom at the 3-position undergoes nucleophilic substitution reactions with diverse nucleophiles, forming derivatives critical for pharmaceutical intermediates.

Table 2: Nucleophilic Substitution Examples

NucleophileReaction ConditionsProductApplication
Hydroxide (OH⁻)Aqueous NaOH, 60°C3-Hydroxy-1,2-benzisothiazoleAntimicrobial precursor
Amines (e.g., NH₃)Ethanol, reflux3-Amino-1,2-benzisothiazoleAntibacterial agents
Thiols (e.g., RSH)DMF, 25°C3-Sulfanyl-1,2-benzisothiazolePolymer stabilizers

Oxidation and Reduction Reactions

1,2-Benzisothiazol-3(2H)-one exhibits redox activity, particularly under catalytic hydrogenation or strong oxidizing conditions.

  • Oxidation : Reacts with peroxides to form sulfoxides or sulfones, enhancing its antimicrobial efficacy.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the isothiazolone ring to a thiol derivative, altering bioactivity.

Mechanistic Insights

The compound’s reactivity is driven by its electrophilic sulfur atom and resonance-stabilized isothiazolone ring. Density Functional Theory (DFT) studies confirm that the 3-position is the primary site for nucleophilic attack due to partial positive charge localization.

Hazard and Stability Considerations

While not directly a reaction, the compound’s instability under acidic conditions or prolonged UV exposure necessitates careful handling . Degradation products include sulfur oxides and aromatic amines , which are toxic .

Scientific Research Applications

Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol can be compared with other similar compounds such as:

Q & A

Q. How should researchers design studies to explore catalytic applications of this compound?

  • Methodological Answer :
  • Activity-Selectivity Trade-offs : Optimize reaction conditions (e.g., temperature, pressure) via Design of Experiments (DoE) .
  • In Situ Characterization : Employ operando spectroscopy (e.g., IR, Raman) to monitor active sites during catalysis .
  • Benchmarking : Compare turnover numbers (TON) and activation energies against established catalysts .

Methodological Tables

Q. Table 1. Common Pitfalls and Solutions in this compound Research

PitfallSolutionEvidence
Unclear research questionApply FINER criteria
Poor reproducibilityPublish detailed protocols + raw data
Data contradictionsMeta-analysis + sensitivity testing

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationExample Use Case
HPLC-MSPurity assessment, degradation trackingQuantifying this compound metabolites
DFT CalculationsReaction mechanism predictionModeling oxidation pathways
XRDStructural characterizationConfirming crystalline phases

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